(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide
Description
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative characterized by a Z-configuration around the exocyclic double bond. Its structure features a 4-oxo-thiazolidin-2-ylidene core substituted with a 2,5-dichlorobenzyl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and an N-methylacetamide moiety with a cyano substituent at position 2. This compound’s synthesis likely involves condensation reactions of thiazolidinone precursors with appropriate aldehydes or ketones under acidic or basic conditions, followed by characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-12-3-6-15(7-4-12)26-20(28)18(10-13-9-14(22)5-8-17(13)23)29-21(26)16(11-24)19(27)25-2/h3-9,18H,10H2,1-2H3,(H,25,27)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYFNVIEWFDYHN-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazolidine Ring: This step involves the reaction of a substituted benzaldehyde with a thiourea derivative under acidic conditions to form the thiazolidine ring.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Addition of Aromatic Substituents: The aromatic substituents, such as the 2,5-dichlorobenzyl and p-tolyl groups, are typically added through Friedel-Crafts alkylation reactions.
Final Coupling: The final step involves coupling the intermediate with N-methylacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have evaluated various strains, including:
- Bacteria : Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus
- Fungi : Candida albicans, Cryptococcus neoformans
The synthesized compounds demonstrated varying degrees of antibacterial and antifungal activity, indicating potential therapeutic applications against resistant strains.
Anticancer Activity
In vitro studies have shown that thiazolidin derivatives can inhibit cancer cell proliferation. Notably:
- VEGFR-2 Inhibition : The compound inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), crucial in tumor angiogenesis.
- Cell Lines Tested : HT-29 (colon cancer), A-549 (lung cancer), HCT-116 (colon cancer).
IC50 values for these compounds ranged from 13.56 to 17.8 μM, showcasing their potency in inhibiting cancer cell growth .
Antimicrobial Efficacy
A study synthesized several thiazolidin derivatives and evaluated their antimicrobial activity against clinical isolates, finding that modifications to the thiazolidine ring significantly enhanced antibacterial properties.
Cancer Cell Apoptosis
Another investigation focused on a related thiazolidin derivative that induced apoptosis in HT-29 cells by increasing pro-apoptotic factors (BAX) while decreasing anti-apoptotic factors (Bcl-2). This suggests that structural modifications can lead to enhanced anticancer effects .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and thiazolidine ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues in Thiazolidinone Derivatives
Several structurally related thiazolidinone derivatives have been synthesized and characterized, as outlined in and . Key analogues include:
Key Observations :
- Substituent Effects : The 2,5-dichlorobenzyl group in the target compound may enhance halogen bonding and lipophilicity compared to the 4-chlorobenzylidene (Compound 9) or indole-based substituents (Compound 10) .
- Functional Groups: The cyano group in the target compound is shared with Compounds 11a/b, suggesting similar IR absorption near 2200 cm⁻¹ for the C≡N stretch .
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives (Compounds 9–13) exhibit melting points between 147–207°C, influenced by hydrogen bonding and aromatic stacking . Thiazolo-pyrimidine derivatives (Compounds 11a/b) show higher melting points (213–246°C) due to extended conjugation and rigid fused-ring systems .
- Lipophilicity : The dichlorobenzyl and p-tolyl groups in the target compound likely increase logP compared to analogues with polar substituents (e.g., 4-methoxyphenyl in Compound 9).
Spectroscopic Characteristics
- IR Spectroscopy: Cyano groups in the target compound and Compounds 11a/b produce strong absorptions near 2200 cm⁻¹ . Thioxoacetamide derivatives (Compounds 9–13) show NH stretches at 3200–3400 cm⁻¹ .
- NMR Spectroscopy :
- The p-tolyl group in the target compound would result in a singlet near δ 2.3 ppm for the methyl group, similar to the 5-methylfuran substituent in Compounds 11a/b .
- Dichlorobenzyl protons would resonate downfield (δ 7.0–7.5 ppm) due to electron-withdrawing Cl substituents, as seen in Compound 9’s chlorobenzylidene protons .
Biological Activity
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative with potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on recent research findings.
Anticancer Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by targeting pathways involved in angiogenesis.
The compound's anticancer activity is primarily attributed to its ability to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in cancer therapy. Inhibition of this receptor reduces VEGF synthesis, thereby impairing angiogenesis. The efficacy of various thiazolidinone derivatives was evaluated using the MTT assay against different tumor cell lines, including HepG2 and MCF-7, with IC50 values ranging from 0.60 to 4.70 μM .
Antimicrobial Activity
This compound also exhibits promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains and fungi.
Antibacterial Properties
The compound was tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated that the compound possesses significant antibacterial activity comparable to standard antibiotics like oxacillin and cefuroxime. The structure–activity relationship (SAR) analysis suggests that modifications in the thiazolidinone scaffold can enhance antibacterial efficacy .
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity against strains like Candida albicans and Cryptococcus neoformans. The synthesized derivatives were evaluated for their antifungal potency, revealing promising results with some compounds exhibiting EC50 values as low as 0.85 µg/mL against specific fungal strains .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at various positions on the thiazolidine ring can significantly influence the compound's efficacy against cancer and microbial targets. For instance, the introduction of electron-withdrawing groups has been linked to enhanced activity against specific pathogens .
Case Studies
Several case studies highlight the biological potential of thiazolidinone derivatives:
- Case Study 1 : A derivative similar to our compound was tested in a series of in vitro assays where it demonstrated a significant reduction in cell viability in HepG2 cells with an IC50 value of approximately 1 µM.
- Case Study 2 : Another study evaluated a related thiazolidinone against Staphylococcus aureus, reporting an MIC of 4 mg/L, indicating strong antibacterial properties.
Q & A
Q. What are the key synthetic strategies for constructing the thiazolidin-4-one core in this compound?
The thiazolidinone core is synthesized via condensation of substituted anilines with mercaptoacetic acid under acidic conditions. For instance, describes reacting a benzaldehyde derivative with 4-methoxyaniline to form a methanamine intermediate, which is then cyclized with mercaptoacetic acid to yield the thiazolidinone ring. Alternative methods involve chloroacetyl chloride and aromatic aldehydes in acetic anhydride/acetic acid mixtures (e.g., ).
Q. How is the α-cyanoenamide moiety introduced into the structure?
The α-cyanoenamide group is formed via Knoevenagel condensation between a cyanoacetamide derivative and a ketone or aldehyde-containing intermediate. For example, demonstrates this using a thiosemicarbazone and maleimide under reflux in acetic acid, yielding the Z-isomer selectively. IR spectroscopy (2220 cm⁻¹) confirms the cyano group.
Q. What spectroscopic techniques validate the structure and stereochemistry?
Q. What purification methods are effective for isolating this compound?
Column chromatography with hexane/ethyl acetate gradients (9:1 to 3:7) separates isomers. Recrystallization from DMF/ethanol ( ) or acetic acid () enhances purity. TLC monitoring (hexane:EtOAc 9:1) ensures reaction completion.
Advanced Research Questions
Q. How can Z-isomer selectivity be optimized during α-cyanoenamide formation?
Z-selectivity is influenced by solvent polarity and temperature. Aprotic solvents (e.g., DMF) and reflux conditions (110–120°C) favor the Z-configuration by stabilizing the transition state ( ). Kinetic control via shorter reaction times (2–4 hours) further minimizes E-isomer formation.
Q. How to address contradictions in 13C NMR data for the dichlorobenzyl substituent?
Electron-withdrawing chlorine atoms cause deshielding discrepancies. Compare experimental shifts with similar structures (e.g., ’s dichlorobenzyl compound). Computational tools (DFT) predict chemical environments, while 2D NMR (HSQC, HMBC) resolves assignment conflicts.
Q. What strategies mitigate side reactions during cyano group incorporation?
Hydrolysis of the cyano group is minimized using anhydrous solvents (e.g., toluene in ) and inert atmospheres. Adding molecular sieves or controlling pH (neutral to slightly acidic) prevents nucleophilic attack.
Q. How to resolve discrepancies between in vitro and in vivo biological activity data?
Pharmacokinetic profiling (e.g., LC-MS for bioavailability) identifies metabolic instability. Substituent modifications, such as replacing the p-tolyl group with polar moieties (e.g., ’s methoxy groups), improve solubility and target engagement. Parallel in vitro-in vivo correlation studies validate modifications.
Methodological Considerations
Q. What computational tools aid in designing bioactive derivatives?
Molecular docking (e.g., PPARγ for hypoglycemic activity in ) and QSAR models optimize substituent effects. Density Functional Theory (DFT) predicts electronic properties, while molecular dynamics simulations assess binding stability.
Q. How to analyze reaction mechanisms for byproduct formation?
High-resolution mass spectrometry (HRMS) identifies byproducts (e.g., E-isomers or hydrolysis products). Mechanistic studies using deuterated solvents or kinetic isotope effects clarify pathways. ’s synthetic route monitors intermediates via TLC and IR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
